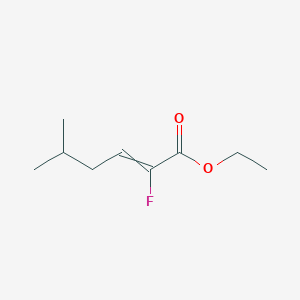
2-(9H-Fluoren-9-YL)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(9H-Fluoren-9-YL)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane is a unique organosilicon compound that features a fluorenyl group attached to a trisilane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Fluoren-9-YL)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane typically involves the reaction of fluorenyl lithium with hexamethyltrisilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency of the product.
Chemical Reactions Analysis
Types of Reactions
2-(9H-Fluoren-9-YL)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can yield fluorenyl-substituted silanes.
Substitution: The fluorenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Fluorenyl-substituted silanes.
Substitution: Various fluorenyl derivatives depending on the substituent introduced.
Scientific Research Applications
2-(9H-Fluoren-9-YL)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane has several applications in scientific research:
Materials Science: Used in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: Serves as a precursor for the synthesis of complex organic molecules.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 2-(9H-Fluoren-9-YL)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane exerts its effects is primarily through its ability to participate in various chemical reactions. The fluorenyl group can interact with different molecular targets, while the trisilane backbone provides stability and flexibility. The compound can engage in electron transfer processes, making it useful in applications requiring redox activity.
Comparison with Similar Compounds
Similar Compounds
9-(Trimethylsilyl)fluorene: Similar structure but lacks the trisilane backbone.
(Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides: Used in peptide synthesis but have different functional groups.
2-[(9H-Fluoren-9-yl)methoxy]carbonylamino derivatives: Share the fluorenyl group but differ in their overall structure and applications.
Uniqueness
2-(9H-Fluoren-9-YL)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane is unique due to its combination of a fluorenyl group and a trisilane backbone. This structure imparts distinct chemical properties, making it versatile for various applications in materials science, organic synthesis, and beyond.
Properties
CAS No. |
73220-54-9 |
|---|---|
Molecular Formula |
C22H36Si4 |
Molecular Weight |
412.9 g/mol |
IUPAC Name |
9H-fluoren-9-yl-tris(trimethylsilyl)silane |
InChI |
InChI=1S/C22H36Si4/c1-23(2,3)26(24(4,5)6,25(7,8)9)22-20-16-12-10-14-18(20)19-15-11-13-17-21(19)22/h10-17,22H,1-9H3 |
InChI Key |
VPKIKPVXKPQQQG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[Si](C1C2=CC=CC=C2C3=CC=CC=C13)([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


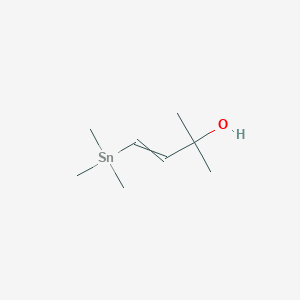
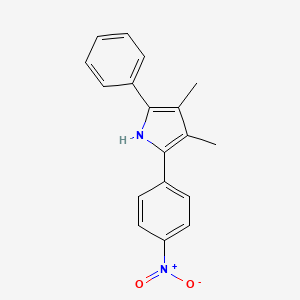
![Uridine, 2'-deoxy-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-](/img/structure/B14450330.png)
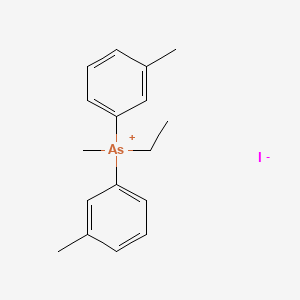
![6-Ethylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B14450345.png)
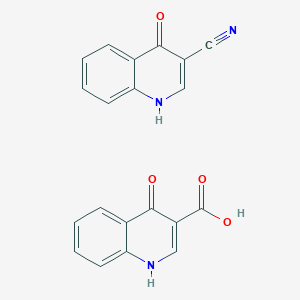
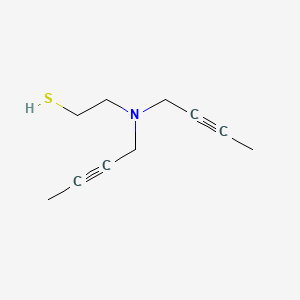
![1-Fluorobicyclo[3.1.1]heptan-2-one](/img/structure/B14450358.png)
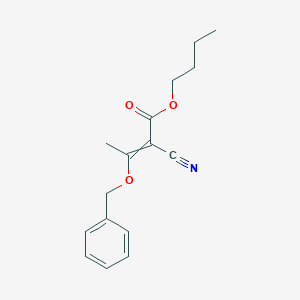
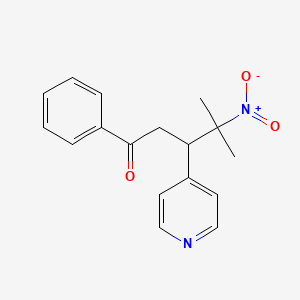
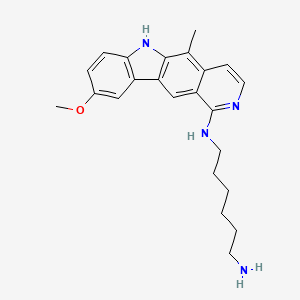
![3-Methyl-1-[(tetradecylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14450378.png)
